molecular formula C16H18ClN3O3S B11418774 5-chloro-N-(4-methylbenzyl)-2-(propylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-(4-methylbenzyl)-2-(propylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11418774
M. Wt: 367.9 g/mol
InChI Key: KZGODJPYWBSXGF-UHFFFAOYSA-N
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Description

5-chloro-N-(4-methylbenzyl)-2-(propylsulfonyl)pyrimidine-4-carboxamide is a synthetic organic compound belonging to the pyrimidine class This compound is characterized by the presence of a chloro group, a methylbenzyl group, a propylsulfonyl group, and a carboxamide group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(4-methylbenzyl)-2-(propylsulfonyl)pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

    Attachment of the Propylsulfonyl Group: This step involves the sulfonylation of the pyrimidine ring using propylsulfonyl chloride in the presence of a base like triethylamine.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine, such as 4-methylbenzylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylbenzyl and propylsulfonyl groups, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or thiol in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or sulfoxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-N-(4-methylbenzyl)-2-(propylsulfonyl)pyrimidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate enzyme mechanisms or receptor binding.

Medicine

In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It may be investigated for its activity against various diseases, including cancer, infectious diseases, and inflammatory conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-N-(4-methylbenzyl)-2-(propylsulfonyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-(propylsulfonyl)pyrimidine-4-carboxamide: Lacks the 4-methylbenzyl group.

    N-(4-methylbenzyl)-2-(propylsulfonyl)pyrimidine-4-carboxamide: Lacks the chloro group.

    5-chloro-N-(4-methylbenzyl)pyrimidine-4-carboxamide: Lacks the propylsulfonyl group.

Uniqueness

The presence of all three functional groups (chloro, methylbenzyl, and propylsulfonyl) in 5-chloro-N-(4-methylbenzyl)-2-(propylsulfonyl)pyrimidine-4-carboxamide makes it unique. This combination of groups can result in distinct chemical reactivity and biological activity compared to similar compounds. The specific arrangement of these groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C16H18ClN3O3S

Molecular Weight

367.9 g/mol

IUPAC Name

5-chloro-N-[(4-methylphenyl)methyl]-2-propylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C16H18ClN3O3S/c1-3-8-24(22,23)16-19-10-13(17)14(20-16)15(21)18-9-12-6-4-11(2)5-7-12/h4-7,10H,3,8-9H2,1-2H3,(H,18,21)

InChI Key

KZGODJPYWBSXGF-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NCC2=CC=C(C=C2)C)Cl

Origin of Product

United States

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